molecular formula C24H26N2O2S2 B5315893 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide

Cat. No.: B5315893
M. Wt: 438.6 g/mol
InChI Key: BYHACMAKZXSDNZ-FXBPSFAMSA-N
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Description

This compound belongs to the rhodanine-thiazolidinone hybrid family, characterized by a 1,3-thiazolidin-4-one core with a conjugated benzylidene moiety and a thioxo group at position 2. The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which influences π-π stacking interactions in biological targets . This structural combination suggests applications in targeting enzymes or receptors associated with inflammation, diabetes, or apoptosis .

Properties

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S2/c1-2-18-10-12-20(13-11-18)17-21-23(28)26(24(29)30-21)16-6-9-22(27)25-15-14-19-7-4-3-5-8-19/h3-5,7-8,10-13,17H,2,6,9,14-16H2,1H3,(H,25,27)/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHACMAKZXSDNZ-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide typically involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromo-γ-butyrolactone to form the thiazolidinone ring. The final step involves the amidation of the thiazolidinone with 2-phenylethylamine under appropriate conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites, thereby blocking their function. The compound’s thiazolidinone ring and benzylidene group are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazolidinone Core

Key structural analogs vary in substituents on the benzylidene ring, the N-alkyl/aryl group, and the side chain. These modifications impact physicochemical properties and bioactivity:

Compound Name Substituent (Benzylidene) N-Substituent Key Functional Groups Melting Point (°C) HPLC Purity (%) Reference
Target Compound 4-ethylphenyl N-(2-phenylethyl) Butanamide, thioxo Not reported Not reported
[(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide 3-bromophenyl N-(2-phenylethyl) Acetamide, thioxo Not reported Not reported
4-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide 4-methylphenyl N-(4-methylphenyl) Butanamide, thioxo Not reported Not reported
[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 4-hydroxy-3-methoxyphenyl Acetic acid Carboxylic acid, thioxo 217–219 Not reported
[(5Z)-5-(4-Bromophenylfurylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid 4-bromophenylfuryl Hexanoic acid Carboxylic acid, thioxo Not reported Not reported

Key Observations :

  • Phenethyl vs. Aryl N-Substituents : The N-(2-phenylethyl) group in the target compound and may improve binding to targets with aromatic residues compared to N-aryl groups (e.g., ).
  • Acid vs. Amide Side Chains : Carboxylic acid derivatives (e.g., ) exhibit lower logP values compared to butanamide analogs, affecting solubility and bioavailability.
Spectroscopic and Analytical Comparisons
  • IR Spectroscopy :
    • The target compound’s thioxo (C=S) stretch is expected near 1240–1255 cm⁻¹, consistent with analogs in .
    • Carboxylic acid derivatives (e.g., ) show additional C=O stretches at ~1700 cm⁻¹, absent in amide-containing compounds.
  • UV-Vis Absorption: Conjugated benzylidene-thiazolidinone systems exhibit λmax near 388 nm (log ε ~3.16–3.29) due to π→π* transitions, as seen in . Substituents like bromine may cause red shifts.

Biological Activity

The compound 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N2O2S2C_{24}H_{26}N_{2}O_{2}S_{2}, with a molecular weight of approximately 442.6 g/mol. The structure features a thiazolidinone core, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC24H26N2O2S2C_{24}H_{26}N_{2}O_{2}S_{2}
Molecular Weight442.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The thiazolidinone ring is known to modulate the activity of specific enzymes, potentially influencing metabolic pathways and cellular signaling mechanisms.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Signaling Interference : The compound could disrupt signaling pathways that promote tumor growth.

Anticancer Activity

Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit cancer cell lines such as MOLT-4 (leukemia) and SF-295 (CNS cancer) with inhibition rates exceeding 84% in some cases .

CompoundCell LineInhibition (%)
4gMOLT-484.19
4pSF-29572.11
4nHOP-92 (NSCL)67.51

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazolidinone derivatives have shown efficacy against various bacterial strains and fungi, indicating potential applications in treating infections .

Case Studies and Research Findings

  • Anticancer Studies : A study conducted by the National Cancer Institute demonstrated significant anticancer effects of thiazolidinone derivatives on multiple cancer cell lines. The results highlighted the potential of these compounds as lead candidates for drug development .
  • Antimicrobial Evaluation : Research on thiazolidinones has revealed their ability to inhibit biofilm formation in bacteria such as Staphylococcus epidermidis. This suggests that these compounds could be valuable in addressing antibiotic resistance .

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